REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.Br[CH2:15][CH2:16][O:17][CH3:18]>C1C=CC=CC=1.S([O-])(O)(=O)=O.[K+].CCOCC.O>[CH3:18][O:17][CH2:16][CH2:15][CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][C:7]1=[O:13] |f:0.1,5.6|
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Ten minutes after the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |